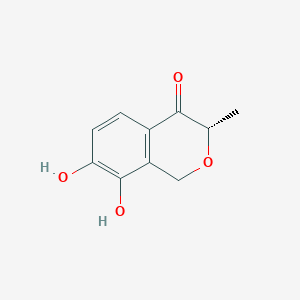
5-((1h-Indazol-6-yl)amino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1H-Indazol-6-yl)amino)-5-oxopentanoic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indazol-6-yl)amino)-5-oxopentanoic acid typically involves the formation of the indazole core followed by functionalization at the 6-position. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole ring . The subsequent introduction of the amino and oxopentanoic acid groups can be achieved through various organic reactions, including amination and acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to facilitate the formation of the indazole core . These methods are preferred due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-((1H-Indazol-6-yl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The indazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-((1H-Indazol-6-yl)amino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-((1H-Indazol-6-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The indazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, including those involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole: This compound also contains the indazole core and has been studied for its inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).
3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole: Another indazole derivative with potential therapeutic applications.
Uniqueness
5-((1H-Indazol-6-yl)amino)-5-oxopentanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
5-(1H-indazol-6-ylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H13N3O3/c16-11(2-1-3-12(17)18)14-9-5-4-8-7-13-15-10(8)6-9/h4-7H,1-3H2,(H,13,15)(H,14,16)(H,17,18) |
Clave InChI |
XRNSLQUWCUHZRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NC(=O)CCCC(=O)O)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



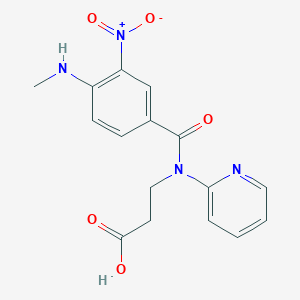
![Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)
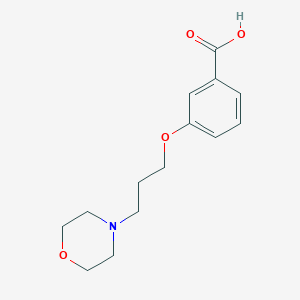

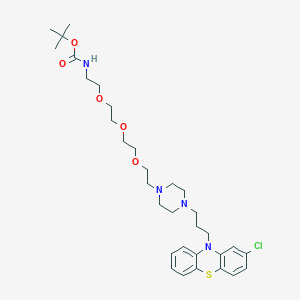
![4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile](/img/structure/B14907006.png)
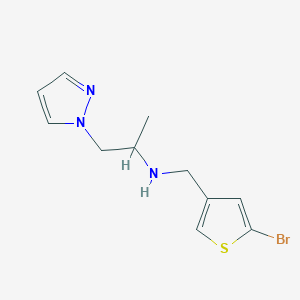
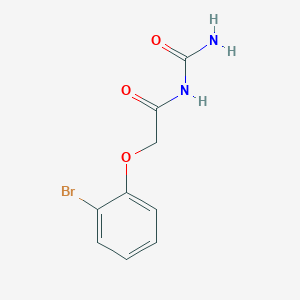
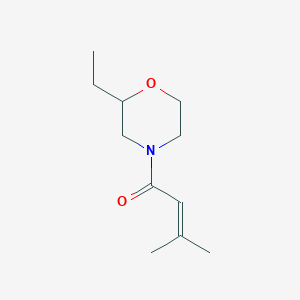

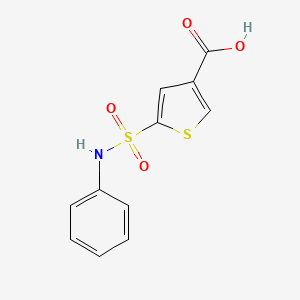
![tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14907041.png)
